molecular formula C10H7BrClN B121009 7-Bromo-4-chloro-2-methylquinoline CAS No. 143946-45-6

7-Bromo-4-chloro-2-methylquinoline

Cat. No. B121009
M. Wt: 256.52 g/mol
InChI Key: FJDVKITWPOOYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-Bromo-4-chloro-2-methylquinoline is a halogenated quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms on the quinoline nucleus can significantly influence the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of halogenated quinolines, such as 7-Bromo-4-chloro-2-methylquinoline, often involves multi-step reactions starting from simple aniline derivatives. For instance, the preparation of related compounds like 7-alkylamino-2-methylquinoline-5,8-diones involves a Skraup reaction followed by demethylations, oxidative bromination, amination, and debromination . Another approach, the Knorr synthesis, has been used to prepare 6-bromo-2-chloro-4-methylquinoline, which involves condensation and cyclization reactions starting from β-keto esters and bromoaniline . These methods highlight the complexity and the need for optimization in the synthesis of halogenated quinolines.

Molecular Structure Analysis

The molecular structure of halogenated quinolines, including 7-Bromo-4-chloro-2-methylquinoline, is characterized by the presence of a quinoline core with halogen atoms at specific positions, which can influence the molecule's electronic distribution and reactivity. For example, the structure of 7-bromoquinolin-8-ol has been established through analysis, revealing intermolecular and weak intramolecular hydrogen bonds that affect the solid-state packing of the molecules . Similarly, vibrational spectroscopic investigations and computational studies on 7-bromo-5-chloro-8-hydroxyquinoline provide insights into the fundamental modes of the compound and its structural parameters .

Chemical Reactions Analysis

Halogenated quinolines undergo various chemical reactions, including nucleophilic substitution, which can be influenced by the position of the halogen atoms. For instance, the regiochemistry in nucleophilic substitution reactions of 6- or 7-bromo-2-methylquinoline-5,8-dione with amines has been studied, showing the transformation of these compounds into alkylamino derivatives . The reactivity of these halogenated quinolines in such reactions is crucial for the synthesis of compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-4-chloro-2-methylquinoline are influenced by the halogen atoms attached to the quinoline nucleus. These properties include melting points, solubility, and stability, which are important for the compound's handling and application in further chemical reactions. The vibrational spectroscopic studies provide data on the vibrational frequencies, which are related to the physical properties of the compound . Additionally, the synthesis of related compounds like 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves modified procedures that can affect the yield and purity of the final product .

Scientific Research Applications

  • Synthetic Applications :

    • Wlodarczyk et al. (2011) explored the synthesis of 6-bromo-2-chloro-4-methylquinoline as part of research on infectious diseases. They investigated the Knorr synthesis, a critical process involving condensation and cyclization steps, which is fundamental in the preparation of various quinoline derivatives, including those similar to 7-Bromo-4-chloro-2-methylquinoline (Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J., & Janin, Y., 2011).
  • Regiochemistry in Nucleophilic Substitution Reactions :

    • Choi and Chi (2004) investigated the nucleophilic substitution reactions of 6- or 7-bromo-2-methylquinoline-5,8-diones with amines, revealing important aspects of regioselectivity that are likely relevant to compounds like 7-Bromo-4-chloro-2-methylquinoline (Choi, H., & Chi, D., 2004).
  • Intermediate in Pharmaceutical Synthesis :

  • Photochemical Studies :

  • Chemical Transformations :

  • Potential Antimalarial Activity :

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Dam. 1 . The hazard statements include H302 - H318 - H413 . Precautionary statements include P273 - P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

properties

IUPAC Name

7-bromo-4-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDVKITWPOOYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589158
Record name 7-Bromo-4-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chloro-2-methylquinoline

CAS RN

143946-45-6
Record name 7-Bromo-4-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 143946-45-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-chloro-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-chloro-2-methylquinoline
Reactant of Route 3
7-Bromo-4-chloro-2-methylquinoline
Reactant of Route 4
Reactant of Route 4
7-Bromo-4-chloro-2-methylquinoline
Reactant of Route 5
7-Bromo-4-chloro-2-methylquinoline
Reactant of Route 6
Reactant of Route 6
7-Bromo-4-chloro-2-methylquinoline

Citations

For This Compound
1
Citations
S Weast - 2019 - aquila.usm.edu
Heterocycles have many applications in the discipline of medicinal chemistry. These structures are found in various natural products with relevant biological activity. Our research group, …
Number of citations: 0 aquila.usm.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.